
2,6-Dicyanoisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dicyanoisonicotinic acid is an organic compound with the molecular formula C8H3N3O2 It is a derivative of isonicotinic acid, characterized by the presence of two cyano groups at the 2 and 6 positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyanoisonicotinic acid typically involves the reaction of isonicotinic acid with suitable nitrating agents. One common method is the nitration of isonicotinic acid followed by the introduction of cyano groups through a substitution reaction. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the cyano groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2,6-Dicyanoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and other nitrogen-containing compounds.
Substitution: Formation of derivatives with different functional groups, such as halides, esters, and amides.
科学研究应用
2,6-Dicyanoisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which 2,6-Dicyanoisonicotinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.
相似化合物的比较
Similar Compounds
2,6-Dichloroisonicotinic acid: Known for its use as a plant resistance inducer.
2,6-Dihydroxyisonicotinic acid: Studied for its potential biological activities.
Isonicotinic acid: A precursor for various pharmaceuticals, including isoniazid.
Uniqueness
2,6-Dicyanoisonicotinic acid is unique due to the presence of two cyano groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
属性
分子式 |
C8H3N3O2 |
|---|---|
分子量 |
173.13 g/mol |
IUPAC 名称 |
2,6-dicyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H3N3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2H,(H,12,13) |
InChI 键 |
GSBUIZZVUNUTMI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C#N)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



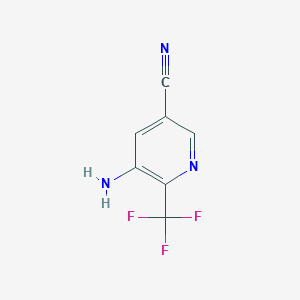
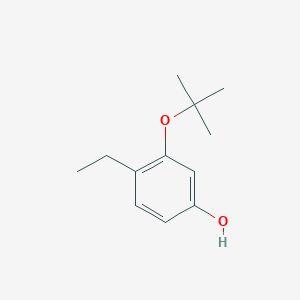



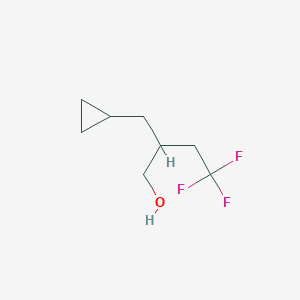
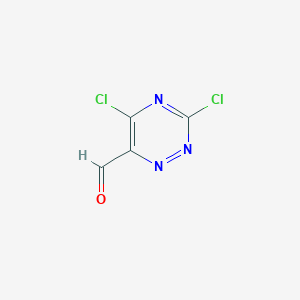
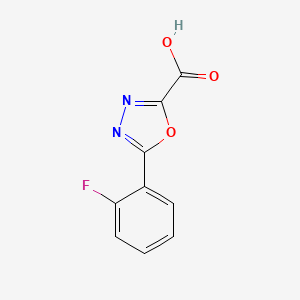
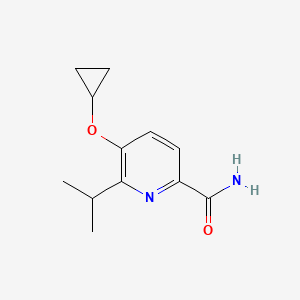



![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
